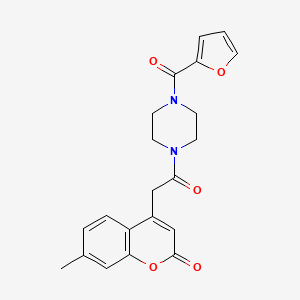![molecular formula C14H13N3O2 B2491180 2-[3-(吡唑-1-基)丙基]异吲哚-1,3-二酮 CAS No. 129854-24-6](/img/structure/B2491180.png)
2-[3-(吡唑-1-基)丙基]异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a chemical compound with the molecular formula C14H13N3O2
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specialized functions.
作用机制
Target of action
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds
Mode of action
Isoindoline-1,3-diones are known to interact with various biological targets due to their diverse chemical reactivity .
Biochemical pathways
Isoindoline-1,3-diones are known to have diverse applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of action
Isoindoline-1,3-diones are known for their potential use in diverse fields .
生化分析
Biochemical Properties
Isoindoline-1,3-dione derivatives, a class of compounds to which 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione belongs, have been found to modulate the dopamine receptor D3 . This suggests that 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione may interact with this receptor and potentially other proteins and enzymes.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting that 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione may have similar effects.
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can interact with the dopamine receptor D3 , suggesting that 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione may exert its effects through similar interactions.
准备方法
The synthesis of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the pyrazole moiety. One common method involves the reaction of phthalic anhydride with 3-(pyrazol-1-yl)propylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core.
化学反应分析
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
相似化合物的比较
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(3-chloropropyl)isoindole-1,3-dione: This compound features a chloropropyl group instead of a pyrazole ring and exhibits different chemical reactivity and biological activity.
N-isoindoline-1,3-diones: These compounds share the isoindole-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione lies in its combination of the isoindole-1,3-dione core with a pyrazole ring, which imparts distinct chemical and biological characteristics.
属性
IUPAC Name |
2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAETWCOTYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
![Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2491119.png)
![N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2491120.png)
